4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine
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Description
4-chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C9H9ClN4S and its molecular weight is 240.71. The purity is usually 95%.
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Scientific Research Applications
Domino Reaction in Heterocyclic Chemistry
4-Chloro-6-(2-methyl-1H-imidazol-1-yl)-2-(methylsulfanyl)pyrimidine has been studied in the context of heterocyclic chemistry. A 2014 study by Erkin and Ramsh demonstrated its use in a domino reaction, leading to the formation of substituted pyrazoles and anilines. This research highlights the potential of this compound in synthetic organic chemistry, particularly in the creation of complex heterocyclic structures (Erkin & Ramsh, 2014).
Synthesis of Thietanylpyrimidine and Thietanylimidazole Derivatives
Meshcheryakova and Kataev (2013) focused on synthesizing new derivatives of pyrimidine and imidazole, incorporating this compound. This study is significant for developing novel compounds with potential applications in medicinal chemistry and drug design (Meshcheryakova & Kataev, 2013).
Azido-Tetrazole Tautomerism in Methylsulfanyl Thieno[3,2-d]pyrimidine Derivatives
A 2019 study by Sirakanyan, Hakobyan, and Hovakimyan explored the synthesis of new methylsulfanyl thieno[3,2-d]pyrimidine derivatives and their azido-tetrazole tautomerism. This research contributes to understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Sirakanyan, Hakobyan, & Hovakimyan, 2019).
Cytoprotective Antiulcer Activity of Pyrimidine Derivatives
Ikeda et al. (1996) investigated the antiulcer activity of pyrimidine derivatives, including those related to this compound. This study provides insights into the potential therapeutic applications of these compounds in treating ulcerative conditions (Ikeda et al., 1996).
Structural Studies and Molecular Conformation
Various studies have examined the crystal structure and molecular conformation of compounds related to this compound. For example, the research by Avasthi et al. (2003) and Liu et al. (2009) contributed to a deeper understanding of the structural properties of these compounds, which is crucial for their application in material science and molecular design (Avasthi et al., 2003; Liu et al., 2009).
Properties
IUPAC Name |
4-chloro-6-(2-methylimidazol-1-yl)-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c1-6-11-3-4-14(6)8-5-7(10)12-9(13-8)15-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGHOUIFPTVCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC(=N2)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.